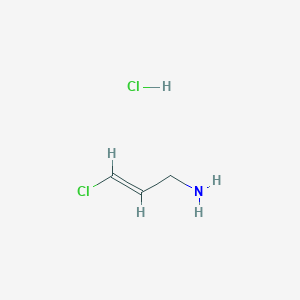
2-(2,2-Dicyclohexylvinyl)pyridine
Descripción general
Descripción
2-(2,2-Dicyclohexylvinyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered cyclic molecule that is a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials . The compound this compound is characterized by the presence of a vinyl group substituted with two cyclohexyl groups at the second position of the pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dicyclohexylvinyl)pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of titanacyclopropanes, which react preferentially with pyridine N-oxides to accomplish regioselective C2-H alkylation . Additionally, cross-coupling reactions such as Suzuki–Miyaura coupling can be employed to introduce the desired substituents onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dicyclohexylvinyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out to convert the vinyl group into an ethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides, aryl halides, and organometallic reagents in the presence of catalysts like palladium or nickel.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2,2-Dicyclohexylvinyl)pyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dicyclohexylvinyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridone: A key heterocycle with versatile applications in biology, natural compounds, dyes, and fluorescent materials.
Bipyridine Derivatives: Used as ligands in transition-metal catalysis and in the development of photosensitizers and supramolecular structures.
Uniqueness
2-(2,2-Dicyclohexylvinyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two cyclohexyl groups provides steric hindrance and influences the compound’s reactivity and interaction with other molecules .
Propiedades
IUPAC Name |
2-(2,2-dicyclohexylethenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h7-8,13-17H,1-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSORYIELNRERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=CC2=CC=CC=N2)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI)](/img/structure/B3272824.png)






![2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272889.png)

![4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde](/img/structure/B3272900.png)

